

Unveiling the Chromatographic Profile of Daclatasvir Impurity C

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Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

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For researchers and professionals in drug development, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the relative retention time (RRT) of **Daclatasvir Impurity C**, a known process-related impurity of the hepatitis C antiviral drug Daclatasvir. The data presented is based on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, offering a benchmark for analytical scientists.

Comparative Analysis of Relative Retention Time

A stability-indicating UPLC method developed by Jagadabi et al. provides crucial data on the retention behavior of Daclatasvir and its impurities.^[1] While the study designates impurities with specific codes, cross-referencing with available impurity standards indicates that **Daclatasvir Impurity C** corresponds to the impurity designated as DAC.RC03 in the study.

The table below summarizes the retention time (RT) and relative retention time (RRT) of Daclatasvir and its process-related impurities as determined by this UPLC method.^[1]

Compound	Retention Time (min)	Relative Retention Time (RRT)
DAC.RC01	1.780	0.42
DAC.RC06	3.238	0.76
DAC.RC05	3.829	0.89
Daclatasvir	4.284	1.00
DAC.RC04	5.191	1.21
Daclatasvir Impurity C (DAC.RC03)	5.992	1.40

Table 1: Retention and Relative Retention Time Data for Daclatasvir and its Impurities by UPLC. Data sourced from Jagadabi et al.[\[1\]](#)

This data clearly positions **Daclatasvir Impurity C** as a less retained species compared to the active ingredient under the specified chromatographic conditions, with an RRT of 1.40.

Experimental Protocol: UPLC Method

The following is a detailed experimental protocol for the stability-indicating UPLC method used to determine the relative retention time of Daclatasvir and its impurities.[\[1\]](#)[\[2\]](#)

Instrumentation: A Waters ACQUITY UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[\[2\]](#)

Chromatographic Conditions:

- Column: ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 μ m
- Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt in water, with the pH adjusted to 2.5 using perchloric acid.
- Mobile Phase B: A mixture of Acetonitrile and Mobile Phase A in a ratio of 80:20 (v/v).
- Gradient Program:

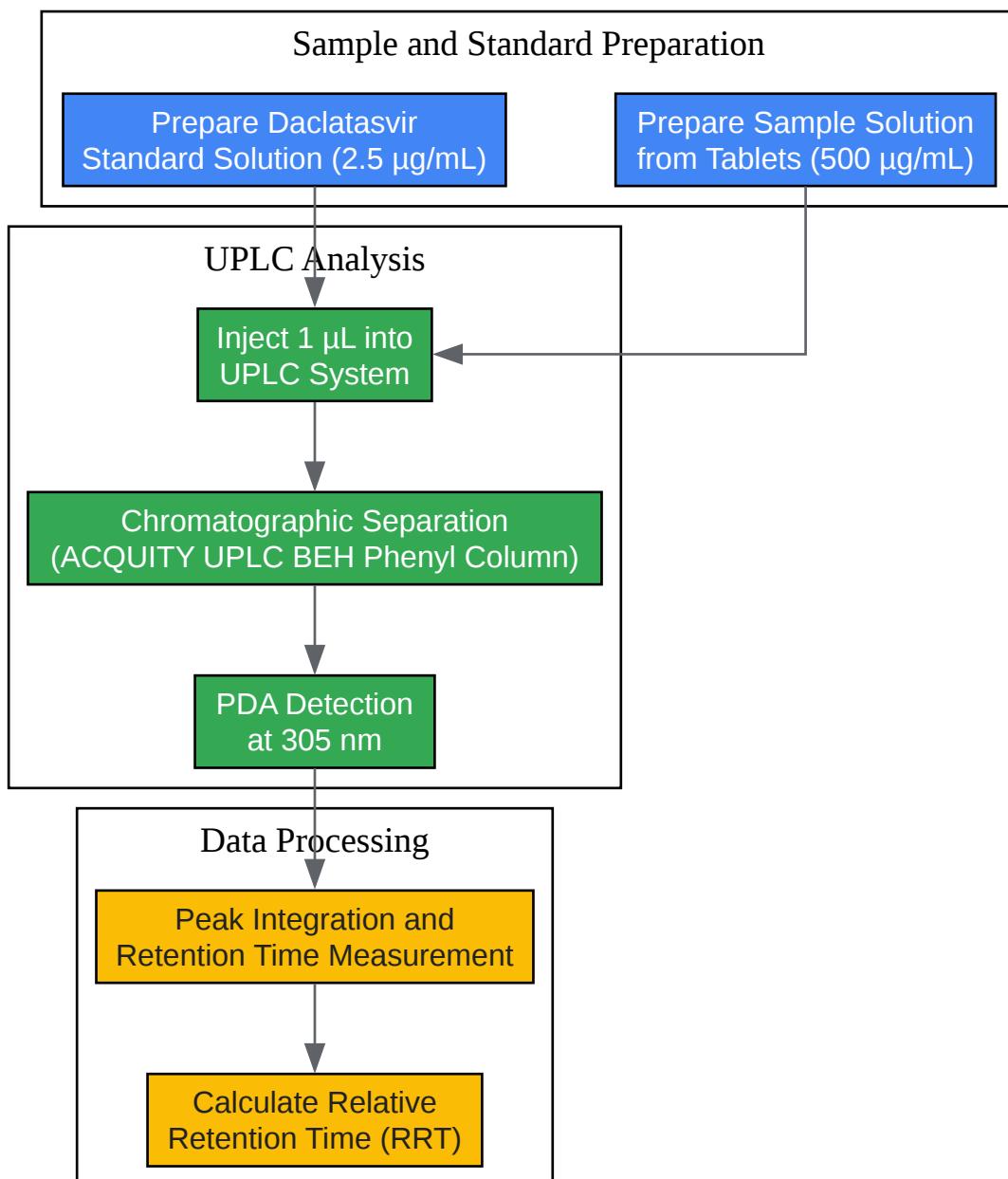
- 0 min: 35% B
- 4 min: 50% B
- 8 min: 80% B
- 10 min: 80% B
- 10.5 min: 35% B
- 15 min: 35% B[\[2\]](#)
- Flow Rate: 0.4 mL/min[\[2\]](#)
- Column Temperature: 35°C
- Detection Wavelength: 305 nm[\[2\]](#)
- Injection Volume: 1 µL
- Run Time: 15 minutes[\[2\]](#)

Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
- Standard Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 500 µg/mL in the diluent.
- Standard Solution: From the stock solution, prepare a standard solution of Daclatasvir at a concentration of 2.5 µg/mL.
- Sample Solution: Accurately weigh and transfer tablet powder equivalent to 50 mg of Daclatasvir into a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate for 30 minutes. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.[\[2\]](#)

Logical Workflow for Chromatographic Analysis

The following diagram illustrates the logical workflow of the UPLC analysis for Daclatasvir and its impurities.



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Chromatographic Analysis Workflow

This comprehensive guide provides essential data and a detailed methodology for the analysis of **Daclatasvir Impurity C**. The provided UPLC method demonstrates a robust separation of

Daclatasvir from its process-related impurities, with clear identification of the relative retention time for Impurity C. This information is critical for quality control and regulatory submissions in the pharmaceutical industry.

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References

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